1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
The compound “1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde” likely belongs to the class of organic compounds known as aromatic aldehydes. These are aromatic compounds containing a formyl or aldehyde group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aromatic compounds and aldehydes .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) attached to a phenyl group (a six-membered aromatic ring) and an aldehyde group .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely involve the aldehyde group, which is highly reactive and can undergo a variety of chemical reactions, including oxidation and reduction .Future Directions
Mechanism of Action
Target of Action
For instance, 2-(2-METHYLPHENYL)-1H-INDOLE-6-CARBOXIMIDAMIDE, a compound with a similar 2-methylphenyl group, has been reported to target Trypsin-1 .
Mode of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of the compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Pyrazole-bearing compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Similar compounds such as 2-(2-methylphenyl)-1h-indole-6-carboximidamide have been studied, and it was found that they were rapidly absorbed with peak concentrations occurring within 2 hours, and were eliminated with a mean half-life ranging from 7 to 11 hours .
Result of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects . The specific effects of this compound would need further investigation.
Properties
IUPAC Name |
2-(2-methylphenyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-10(8-14)6-7-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCRZIUVUDSELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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